(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a methanone moiety
Mechanism of Action
Target of Action
It’s common for such compounds to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, compounds like this one interact with their targets by binding to specific sites, altering the target’s structure or function . This can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
These changes can have downstream effects, influencing cellular processes and potentially leading to therapeutic outcomes .
Pharmacokinetics
The search results do mention that the compound has reliable pharmacokinetic properties . This suggests that the compound is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its effects effectively.
Result of Action
The compound’s interaction with its targets and the subsequent changes in biochemical pathways are likely to result in various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-dimethoxybenzyl group: This step involves the alkylation of the piperidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final coupling step: The final step involves the coupling of the intermediate with methanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Aminomethyl-phenyl)-piperidin-1-yl)(5-phenethyl-pyridin-3-yl)methanone: Another phenylpiperidine compound with similar structural features.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: A compound with a trifluoromethylphenyl group, similar to the target compound.
Uniqueness
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is unique due to the presence of both the 3,5-dimethoxybenzyl and trifluoromethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLRMOLXFRGCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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